![molecular formula C11H27N3O3Si B14391110 N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine CAS No. 88248-67-3](/img/structure/B14391110.png)
N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’‘-Tetramethyl-N’-[3-(trimethoxysilyl)propyl]guanidine is a specialized compound known for its unique chemical properties and applications. It is a colorless, clear liquid with a molecular formula of C11H27N3O3Si and a molecular weight of 277.44 g/mol . This compound is widely used as a catalyst in various chemical manufacturing processes due to its ability to facilitate reactions efficiently .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’‘-Tetramethyl-N’-[3-(trimethoxysilyl)propyl]guanidine typically involves a two-stage process :
Stage 1: N,N,N’,N’-Tetramethylguanidine is reacted with 5,5-dimethyl-1,3-cyclohexadiene at 120°C for 2 hours under an inert atmosphere.
Stage 2: The resulting product is then reacted with 3-Chloropropyltrimethoxysilane in 5,5-dimethyl-1,3-cyclohexadiene at 120°C for 9 hours under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize any side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’‘-Tetramethyl-N’-[3-(trimethoxysilyl)propyl]guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can produce a range of substituted guanidines .
Applications De Recherche Scientifique
N,N,N’,N’‘-Tetramethyl-N’-[3-(trimethoxysilyl)propyl]guanidine has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in the polymerization of methacrylates and other monomers.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in various biochemical assays.
Medicine: It is explored for its potential use in drug synthesis and as a catalyst in pharmaceutical manufacturing.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N,N,N’,N’‘-Tetramethyl-N’-[3-(trimethoxysilyl)propyl]guanidine involves its role as a ligand and reducing agent. In the SARA ATRP of methacrylates, it interacts with methacrylate monomers in the presence of copper (0) wire and copper(II) bromide (CuBr2). This interaction facilitates the polymerization process by activating the monomers and reducing the copper species, thereby promoting the formation of well-defined polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: A similar compound used as a strong, non-nucleophilic base in organic synthesis.
N,N,N’,N’-Tetramethyl-N’'-phenylguanidine: Another similar compound with applications in polymer chemistry and as a catalyst.
Uniqueness
N,N,N’,N’‘-Tetramethyl-N’-[3-(trimethoxysilyl)propyl]guanidine is unique due to its trimethoxysilyl group, which imparts specific properties such as enhanced reactivity and stability. This makes it particularly valuable in applications requiring robust and efficient catalysts .
Propriétés
Numéro CAS |
88248-67-3 |
|---|---|
Formule moléculaire |
C11H27N3O3Si |
Poids moléculaire |
277.44 g/mol |
Nom IUPAC |
1,1,2,3-tetramethyl-3-(3-trimethoxysilylpropyl)guanidine |
InChI |
InChI=1S/C11H27N3O3Si/c1-12-11(13(2)3)14(4)9-8-10-18(15-5,16-6)17-7/h8-10H2,1-7H3 |
Clé InChI |
PFWAKOJJMPDUGF-UHFFFAOYSA-N |
SMILES canonique |
CN=C(N(C)C)N(C)CCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)

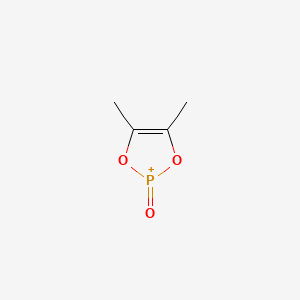
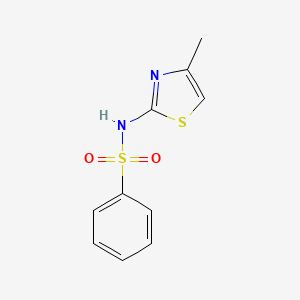
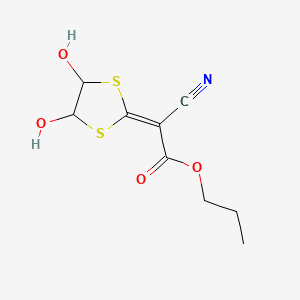
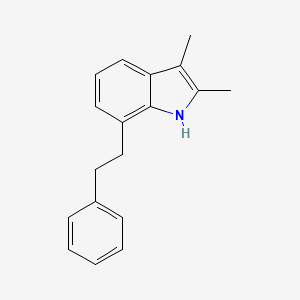

![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
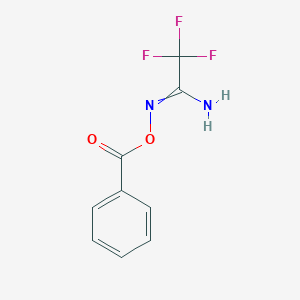
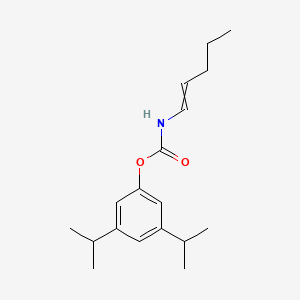
![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
